2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
Description
2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a fluorinated acetamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group and a methyl moiety. Its structure combines a 2-fluorophenoxy group linked to the acetamide nitrogen and a thiazole-ethyl spacer, conferring unique electronic and steric properties. Below, we compare its structural, synthetic, and pharmacological attributes with analogous compounds reported in recent literature.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S/c1-13-18(27-20(24-13)14-6-8-15(21)9-7-14)10-11-23-19(25)12-26-17-5-3-2-4-16(17)22/h2-9H,10-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGPWEKVBRJRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-fluorophenol with ethyl bromoacetate to form 2-(2-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl groups can participate in substitution reactions, where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorophenoxy acetic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl and thiazolyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
The target compound’s thiazole ring distinguishes it from analogs with triazole, thiadiazole, or imidazole cores. Key structural comparisons include:
Electronic and Steric Effects
- Fluorine vs. Methoxy: The 2-fluorophenoxy group in the target compound offers electronegativity and metabolic stability, whereas methoxy analogs (e.g., ) may improve solubility but reduce membrane permeability.
- Sulfonyl vs.
- Heterocycle Saturation : Dihydrothiadiazole () reduces aromaticity, possibly increasing conformational flexibility.
Pharmacological Comparison
Anti-Exudative and Anti-Inflammatory Activity
- Anti-Exudative Potential: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity comparable to diclofenac sodium at 10 mg/kg . The target compound’s fluorophenoxy group may enhance bioavailability, though direct activity data are lacking.
- Thiazole vs. Triazole Efficacy : Thiazole-based compounds (e.g., ) often show higher receptor affinity due to sulfur’s polarizability, while triazoles (e.g., ) may favor metabolic stability.
Binding and Selectivity
- Thiazole Positioning : The 5-yl thiazole substitution in the target compound may optimize steric alignment with hydrophobic enzyme pockets, as seen in benzimidazole-thiazole hybrids (e.g., ).
Acetamide Functionalization
- Phenoxy vs. Sulfonyl Linkers: Phenoxy groups are introduced via nucleophilic aromatic substitution, while sulfonyl groups require oxidation of thiol intermediates (e.g., ).
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide, also known as G569-0148, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications for drug development.
G569-0148 exhibits a variety of biological activities primarily attributed to its thiazole and phenoxy moieties. The thiazole ring is known for its role in enzyme inhibition and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring thiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| G569-0148 | TBD | S. aureus, E. coli |
| Similar Thiazoles | 0.125 - 8 | P. aeruginosa, K. pneumoniae |
The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that G569-0148 may possess comparable antimicrobial activity.
Anticancer Activity
The anticancer potential of G569-0148 is supported by studies on structurally related compounds. For example, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HepG2 | TBD | Sorafenib |
| MCF-7 | TBD | Doxorubicin |
Research indicates that the compound could inhibit cell proliferation in a dose-dependent manner, making it a candidate for further investigation in cancer therapy.
Case Studies
Several in vitro studies have evaluated the biological activity of G569-0148 and its analogs:
- Antimicrobial Efficacy : A study assessed the antibacterial properties of thiazole derivatives similar to G569-0148 against common pathogens. Results indicated effective inhibition at low concentrations.
- Cytotoxicity Assays : Research involving MCF-7 and HepG2 cell lines revealed that compounds with thiazole substitutions exhibited significant cytotoxicity, with IC50 values suggesting potential for further development as anticancer agents.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclocondensation of 4-fluorophenyl-substituted thioamides with α-halo ketones under reflux in ethanol or DMF, catalyzed by bases like K₂CO₃ .
- Acetamide coupling : Reaction of the thiazole intermediate with 2-(2-fluorophenoxy)acetic acid chloride in anhydrous dichloromethane, using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify fluorophenyl, thiazole, and acetamide moieties .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- Mass spectrometry (ESI-MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 443.12) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction yields be optimized when conflicting reports exist on thiazole ring formation efficiency?
- Computational reaction design : Use quantum chemical calculations (e.g., DFT) to identify transition states and optimize reaction pathways .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol to balance reactivity and byproduct formation .
- Catalyst variation : Compare K₂CO₃ with DBU for base-catalyzed cyclization, monitoring progress via TLC .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural analogs : Compare activity of derivatives (e.g., chloro vs. fluoro substituents) to identify SAR trends .
- Purity validation : Re-test compounds with conflicting results using HPLC and DSC to exclude impurities .
Q. What computational strategies predict binding interactions with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1ATP for kinase targets) to map fluorophenyl and thiazole interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Train models on IC₅₀ data from analogs to prioritize synthetic targets .
Q. How can crystallographic data inform structural modifications to enhance solubility or stability?
- Crystal structure analysis : Use XRD data (e.g., monoclinic Cc space group, β = 91.5°) to identify hydrogen-bonding networks and packing inefficiencies .
- Co-crystallization : Screen with cyclodextrins or PEG derivatives to improve aqueous solubility .
- Thermal analysis : DSC/TGA to monitor melting points (e.g., 165–168°C) and degradation profiles .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Flow chemistry : Implement continuous flow reactors for thiazole formation to enhance heat/mass transfer .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .
Q. How can researchers address discrepancies in spectroscopic data interpretation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
- Isotopic labeling : Synthesize ¹⁹F-labeled analogs to simplify NMR assignments .
- Collaborative validation : Cross-check data with open-access databases (e.g., PubChem) .
Q. What strategies validate the compound’s metabolic stability in preclinical studies?
- Microsomal assays : Incubate with rat liver microsomes and monitor degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to assess drug-drug interaction risks .
- Plasma stability tests : Measure half-life in human plasma at 37°C over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
